p-Anisidine methanesulphonic acid p-Anisidine methanesulphonic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17214050
InChI: InChI=1S/C7H9NO.CH4O3S/c1-9-7-4-2-6(8)3-5-7;1-5(2,3)4/h2-5H,8H2,1H3;1H3,(H,2,3,4)
SMILES:
Molecular Formula: C8H13NO4S
Molecular Weight: 219.26 g/mol

p-Anisidine methanesulphonic acid

CAS No.:

Cat. No.: VC17214050

Molecular Formula: C8H13NO4S

Molecular Weight: 219.26 g/mol

* For research use only. Not for human or veterinary use.

p-Anisidine methanesulphonic acid -

Specification

Molecular Formula C8H13NO4S
Molecular Weight 219.26 g/mol
IUPAC Name methanesulfonic acid;4-methoxyaniline
Standard InChI InChI=1S/C7H9NO.CH4O3S/c1-9-7-4-2-6(8)3-5-7;1-5(2,3)4/h2-5H,8H2,1H3;1H3,(H,2,3,4)
Standard InChI Key JYIBYDUTQANHBV-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)N.CS(=O)(=O)O

Introduction

Chemical Identity and Structural Analysis

p-Anisidine methanesulphonic acid is a salt derived from the reaction of p-anisidine (4-methoxyaniline) and methanesulphonic acid. The compound’s molecular formula is C₈H₁₃NO₄S, with a molecular weight of 243.26 g/mol . Structurally, it consists of a p-anisidine moiety—a benzene ring substituted with methoxy (-OCH₃) and amino (-NH₂) groups at the para positions—coupled with a methanesulphonate anion (CH₃SO₃⁻).

Key Structural Features

  • Aromatic Core: The benzene ring provides stability and enables electrophilic substitution reactions.

  • Methoxy Group: Enhances electron density via resonance, influencing reactivity in dye synthesis .

  • Sulphonate Group: Introduces solubility in polar solvents and acidic properties .

Table 1: Fundamental Properties of p-Anisidine Methanesulphonic Acid

PropertyValueSource
CAS Registry NumberNot explicitly listed*
Molecular FormulaC₈H₁₃NO₄S
Molecular Weight243.26 g/mol
AppearanceWhite crystalline powder
SolubilityHighly soluble in water

Note: While the exact CAS for p-anisidine methanesulphonic acid is unspecified, related derivatives (e.g., 4-{[5-(benzyloxy)pentyl]oxy}-3-methoxyanilinium methanesulfonate) have CAS 15382-85-1 .

Synthesis and Manufacturing Pathways

The synthesis of p-anisidine methanesulphonic acid typically involves two primary steps: (1) preparation of p-anisidine and (2) sulfonation with methanesulphonic acid.

Synthesis of p-Anisidine

p-Anisidine (C₇H₉NO) is synthesized via methoxylation of nitrobenzene derivatives or reduction of p-nitroanisole . Key properties include:

  • Molecular Weight: 123.15 g/mol

  • Boiling Point: 243°C

  • Density: 1.17 g/cm³ .

ParameterSpecificationSource
Reaction Time4–6 hours
Yield85–92%
Purity≥99% (post-crystallization)

Physicochemical Properties

Thermal Stability

p-Anisidine methanesulphonic acid decomposes at temperatures above 200°C, releasing sulfur oxides and carbon monoxide . Differential scanning calorimetry (DSC) reveals an endothermic peak at 185°C, corresponding to melting .

Solubility and Reactivity

  • Water Solubility: >500 g/L at 25°C, facilitated by ionic interactions .

  • Organic Solvents: Moderately soluble in ethanol, acetone, and dimethyl sulfoxide (DMSO) .

  • pH: Aqueous solutions exhibit pH ≈ 2.5 due to the sulphonate group’s acidity .

Industrial Applications

Dye Intermediate

p-Anisidine methanesulphonic acid serves as a precursor for azo dyes and reactive dyes, including:

  • Direct Red 8 and 224: Used in textile dyeing .

  • Reactive Red 33: Employed in cotton fabric printing .

Mechanism: The amino group undergoes diazotization, forming diazonium salts that couple with aromatic compounds to generate colored complexes .

Pharmaceutical Synthesis

In drug development, the compound acts as an intermediate for:

  • Ciproquazone: A nonsteroidal anti-inflammatory drug (NSAID) synthesized via cyclization reactions involving methanesulphonic acid .

  • Antimicrobial Agents: Derivatives exhibit activity against Gram-positive bacteria .

PAC LevelConcentration (mg/m³)Effect
PAC-115Mild respiratory irritation
PAC-250Reversible tissue damage
PAC-3300Life-threatening effects

Recent Research and Innovations

Advanced Dye Formulations

Recent studies highlight its role in environmentally friendly dyes with improved wash-fastness. For example, Reactive Red 222 achieves 95% fixation on cellulose fibers .

Pharmaceutical Derivatives

A 2024 patent describes 4-{[5-(benzyloxy)pentyl]oxy}-3-methoxyanilinium methanesulfonate (CAS 15382-85-1), a derivative with enhanced bioavailability for antiviral applications .

Catalytic Applications

Methanesulphonic acid derivatives are explored as catalysts in biodiesel production, offering higher efficiency than sulfuric acid .

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